molecular formula C12H23NO3 B14640046 2-Decyl-3-nitrooxirane CAS No. 54002-41-4

2-Decyl-3-nitrooxirane

Cat. No.: B14640046
CAS No.: 54002-41-4
M. Wt: 229.32 g/mol
InChI Key: KDTOENZYCBGJEE-UHFFFAOYSA-N
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Description

2-Decyl-3-nitrooxirane is an organic compound that belongs to the class of nitrooxiranes These compounds are characterized by the presence of a nitro group (-NO2) and an oxirane ring (a three-membered cyclic ether)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decyl-3-nitrooxirane typically involves the reaction of decyl bromide with sodium nitrite in the presence of a suitable solvent, followed by the addition of an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired nitrooxirane compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are often employed to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Decyl-3-nitrooxirane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group (-NH2) under suitable conditions.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives with the nitro group converted to an amine group.

    Substitution: Various substituted oxiranes depending on the nucleophile used.

Scientific Research Applications

2-Decyl-3-nitrooxirane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Decyl-3-nitrooxirane involves the interaction of its nitro and oxirane groups with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biomolecules, which can affect their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrooxirane: A simpler analog with a similar nitro and oxirane structure but without the decyl chain.

    Decyl oxirane: Lacks the nitro group but has a similar oxirane ring and decyl chain.

Uniqueness

2-Decyl-3-nitrooxirane is unique due to the presence of both the nitro group and the decyl chain, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in research and industry.

Properties

CAS No.

54002-41-4

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

2-decyl-3-nitrooxirane

InChI

InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-8-9-10-11-12(16-11)13(14)15/h11-12H,2-10H2,1H3

InChI Key

KDTOENZYCBGJEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1C(O1)[N+](=O)[O-]

Origin of Product

United States

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